molecular formula C14H18O2 B14205316 Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate CAS No. 832712-92-2

Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate

Cat. No.: B14205316
CAS No.: 832712-92-2
M. Wt: 218.29 g/mol
InChI Key: YZPYXYNDTJZAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a 2-methylphenyl group at the 5-position. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

832712-92-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate

InChI

InChI=1S/C14H18O2/c1-11(10-14(15)16-3)8-9-13-7-5-4-6-12(13)2/h4-7,10H,8-9H2,1-3H3

InChI Key

YZPYXYNDTJZAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=CC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.